Tristin
Overview
Description
“Tristin” is a variant of the name “Tristan”, which is the hero of the legend of Tristan and Iseult . In the legend, Tristan is tasked with escorting the Irish princess Iseult to wed Tristan’s uncle, King Mark of Cornwall . The name “this compound” is of Celtic origin and is considered gender-neutral . It has a wide range of variations, including Tristan, Tristen, or Tristram .
Scientific Research Applications
1. Biodegradation of Antimicrobial Agents
Triclosan, a widely used antimicrobial agent and an emerging environmental contaminant, has been studied for its biodegradation potential. Research by Lee and Chu (2013) explored how different bacteria, particularly oxygenase-expressing types like Rhodococcus jostii RHA1 and Mycobacterium vaccae JOB5, could degrade triclosan. They discovered that the degradation efficiency varied based on the bacteria and the substrates they were grown on, highlighting the complexity of triclosan biodegradation in the environment (Lee & Chu, 2013).
2. Enhancement of Crop Tolerance to Environmental Stress
Studies have investigated the use of glycinebetaine (GB) and other biostimulants in improving crop resistance to environmental stresses like drought. For instance, research by Raza et al. (2012) found that applying GB to wheat under drought conditions enhanced the plant's physiological efficiency. This indicates the potential of certain compounds in increasing agricultural resilience to climate change (Raza et al., 2012).
3. Optimizing Nitrogen Utilization in Agriculture
Ottaiano et al. (2021) researched the use of a plant-based biostimulant containing triacontanol in lettuce cultivation. Their findings suggest that such biostimulants can enhance nitrogen utilization efficiency and improve crop yield, presenting an eco-friendly approach to agricultural practices (Ottaiano et al., 2021).
Mechanism of Action
Target of Action
Tristin is a natural product isolated from Dendrobii Herba (stems of Dendrobium spp.)
Mode of Action
This compound has been reported to exhibit antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Biochemical Analysis
Biochemical Properties
Tristin interacts with various biomolecules in biochemical reactions. It is a biosynthetic precursor of echinomycin, one of the most potent hypoxia-inducible factor 1 (HIF-1) inhibitors . This suggests that this compound may interact with enzymes and proteins involved in the HIF-1 pathway.
Cellular Effects
This compound influences cell function by inhibiting HIF-1 transcriptional activation in hypoxia and exerting cytotoxicity on MCF-7 cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound, echinomycin, and the thiosulfinate analogue of this compound have been revealed to inhibit not only DNA binding of HIF-1 but also HIF-1α protein accumulation in MCF-7 cells .
Properties
IUPAC Name |
5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFFMALTIRFAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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